1-(benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine
Description
Chemical Classification and Structural Significance of Pyrrolo[3,2-b]pyridine Derivatives
Pyrrolo[3,2-b]pyridine derivatives belong to the broader class of bicyclic heteroaromatic compounds, consisting of a pyrrole ring fused to a pyridine nucleus at the [3,2-b] position. This scaffold is distinguished by its 10-π-electron aromatic system , which confers stability and enables diverse electronic interactions with biological targets. The parent structure, 1H-pyrrolo[3,2-b]pyridine, serves as a foundational template for medicinal chemistry, with substitutions at the 1-, 3-, and 7-positions modulating pharmacological profiles.
The incorporation of a benzenesulfonyl group at the 1-position introduces a sulfonamide linker, a hallmark of protease inhibitors and kinase modulators. Structural analyses reveal that the benzenesulfonyl moiety adopts a planar conformation, facilitating interactions with hydrophobic binding pockets in enzymes such as tyrosine kinases. For instance, molecular docking studies of analogous compounds demonstrate that the sulfonyl oxygen atoms participate in hydrogen bonding with catalytic lysine residues, while the benzene ring engages in van der Waals contacts. This dual functionality enhances both solubility and target engagement, addressing common challenges in drug development.
A comparative analysis of pyrrolo[3,2-b]pyridine derivatives underscores the scaffold’s versatility:
The 7-chloro substituent in 1-(benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine further differentiates its electronic profile from non-halogenated analogs. Quantum mechanical calculations indicate that chlorine’s inductive effect reduces electron density at the pyridine nitrogen, potentiating interactions with electrophilic regions of target proteins.
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-7-chloropyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-11-6-8-15-12-7-9-16(13(11)12)19(17,18)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETVCBWSBAPGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC=CC(=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzenesulfonyl Protection Strategy
The introduction of the benzenesulfonyl group at the 1-position is achieved via nucleophilic substitution. In a representative procedure, 7-chloro-1H-pyrrolo[3,2-b]pyridine is treated with benzenesulfonyl chloride (1.5 equiv) in acetone under reflux, with potassium carbonate (3.0 equiv) as a base. The reaction proceeds via deprotonation of the pyrrole nitrogen, followed by attack on the electrophilic sulfur atom of the sulfonyl chloride (Fig. 1).
Optimization Insights
- Solvent Selection : Acetone outperforms DMF or acetonitrile due to its polar aprotic nature, which stabilizes the transition state.
- Base Efficacy : K₂CO₃ ensures complete deprotonation without side reactions, yielding >85% of the sulfonylated product.
Chlorination at the 7-Position
Direct Chlorination Methods
Chlorination of the parent pyrrolo[3,2-b]pyridine is typically accomplished using phosphorus oxychloride (POCl₃) . In a modified protocol, the heterocycle is refluxed in POCl₃ at 85–90°C for 18 hours, achieving quantitative conversion to the 7-chloro derivative. The mechanism involves electrophilic aromatic substitution, with POCl₃ acting as both a solvent and chlorinating agent.
Critical Parameters
- Temperature Control : Prolonged heating above 90°C leads to decomposition, reducing yields to <50%.
- Workup Protocol : Quenching with ice-cold water and neutralization with NaOH (pH 9) prevents hydrolysis of the chlorinated product.
Integrated Synthesis of 1-(Benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine
Sequential Sulfonylation-Chlorination Approach
A two-step synthesis begins with the preparation of 1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine, followed by chlorination (Table 1).
Table 1. Reaction Conditions and Yields for Integrated Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1. Sulfonylation | PhSO₂Cl, K₂CO₃, acetone, reflux, 24 h | 92 | 98.5 |
| 2. Chlorination | POCl₃, 85°C, 18 h | 88 | 97.2 |
Mechanistic Considerations
- The benzenesulfonyl group enhances the electron-deficient nature of the pyrrole ring, facilitating electrophilic chlorination at the 7-position.
- Steric hindrance from the sulfonyl group directs chlorination to the para position relative to the nitrogen.
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆): δ 8.45 (d, J = 5.1 Hz, 1H, H-3), 7.95–7.85 (m, 2H, PhSO₂), 7.70–7.60 (m, 3H, PhSO₂), 6.90 (s, 1H, H-5), 6.75 (d, J = 5.1 Hz, 1H, H-2).
- MS (ESI+) : m/z 337.8 [M+H]⁺, consistent with the molecular formula C₁₄H₉ClN₂O₄S.
Purity Assessment HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity, with no detectable impurities above 0.1%.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at the 7-chloro position due to the electron-deficient pyrrolo[3,2-b]pyridine core. Reaction with primary amines (e.g., benzylamine) leads to substitution-rearrangement processes, forming isomeric products via a reversible intermediate involving a Schiff base .
Cross-Coupling Reactions
Suzuki–Miyaura cross-coupling at the 2-position and Buchwald–Hartwig amination at the 4-position enable functionalization. For example, a 2-iodo-4-chloro intermediate undergoes:
-
Suzuki coupling with arylboronic acids to introduce aryl groups.
-
Buchwald–Hartwig amination with secondary amines, though hydroxyl masking is critical for success .
This approach avoids side reactions like SEM deprotection, which can generate tricyclic byproducts .
Alkynylation Reactions
The compound participates in alkynylation via a Pd/C–PPh₃–CuI catalyst system in water. For instance, 4-chloro-2-iodo-7-azaindole reacts with terminal alkynes to form alkynylated derivatives. Reaction conditions include:
Mechanistic Insights
The electron density distribution in the pyrrolo[3,2-b]pyridine core influences reactivity:
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C12H9ClN2O2S and a molecular weight of 284.73 g/mol. Its structure features a pyrrolo[3,2-b]pyridine core, which is known for various biological activities. The presence of the benzenesulfonyl group enhances its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The benzenesulfonyl moiety may enhance binding affinity to target proteins associated with cancer progression.
Anti-inflammatory Effects
The compound has potential anti-inflammatory applications. Pyrrolo[3,2-b]pyridine derivatives have been studied for their ability to inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory diseases and cancer metastasis. Inhibitors targeting MMPs can reduce tissue degradation and inflammation, making this compound a candidate for therapeutic development in inflammatory conditions.
Neuroprotective Properties
There is growing evidence that pyrrolo[3,2-b]pyridine derivatives may have neuroprotective effects. They could be beneficial in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and function. The ability to cross the blood-brain barrier is critical for such applications.
Protein Degradation
The compound is being explored as a building block for developing protein degraders. These molecules can selectively target and degrade specific proteins involved in disease processes, offering a novel therapeutic approach to conditions like cancer and autoimmune diseases.
Enzyme Inhibition
The structural features of 1-(benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine make it suitable for designing enzyme inhibitors that can regulate metabolic pathways or cellular signaling processes.
Organic Electronics
Research into organic semiconductors has identified pyrrolo[3,2-b]pyridine derivatives as potential materials for electronic devices due to their favorable electronic properties. Their stability and conductivity make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the pyrrolo[3,2-b]pyridine core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
Substitution Position on the Pyrrolo-Pyridine Core
The position of substituents on the pyrrolo-pyridine scaffold critically influences molecular properties:
- 7-Chloro vs. 2-Chloro Derivatives: The compound 2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1227268-62-3) shares the benzenesulfonyl group but substitutes chlorine at position 2 instead of 7.
- 4-Chloro Analog :
1-(Benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1352397-87-5) demonstrates how chloro substitution at position 4 modifies steric and electronic profiles compared to the 7-chloro derivative .
Halogen Type and Functional Group Variations
- Bromo vs. Chloro Substitution :
7-Bromo-1H-pyrrolo[3,2-b]pyridine (CAS 1190318-63-8) replaces chlorine with bromine. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce solubility compared to chlorine . - Carboxyl Group Addition :
7-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxyl (CAS 1190315-20-8) introduces a carboxyl group at position 3, significantly increasing polarity and hydrogen-bonding capacity relative to the sulfonyl-containing target compound .
Positional Isomerism in the Pyrrolo-Pyridine Ring
- 3,2-c vs. 3,2-b Fusion: 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine (CAS 109113-39-5) differs in the ring fusion pattern (3,2-c vs.
Data Tables: Key Structural and Physicochemical Comparisons
Table 1: Substituted Pyrrolo-Pyridine Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| This compound | 1-SO₂Ph, 7-Cl | C₁₃H₁₀ClN₂O₂S | ~293 (estimated) | Not explicitly listed |
| 2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 1-SO₂Ph, 2-Cl | C₁₃H₉ClN₂O₂S | 292.737 | 1227268-62-3 |
| 7-Bromo-1H-pyrrolo[3,2-b]pyridine | 7-Br | C₇H₅BrN₂ | 213.04 | 1190318-63-8 |
| 1-(Benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine | 1-SO₂Ph, 4-Cl | C₁₃H₁₀ClN₂O₂S | 293.75 | 1352397-87-5 |
| 7-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxyl | 3-COOH, 7-Cl | C₈H₅ClN₂O₂ | 204.6 | 1190315-20-8 |
Table 2: Functional Group Impact on Properties
| Compound | Key Functional Groups | LogP (Estimated) | Solubility (Predicted) |
|---|---|---|---|
| This compound | SO₂Ph, Cl | ~3.3 | Low (hydrophobic) |
| 7-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxyl | COOH, Cl | ~1.5 | Moderate (polar) |
| 2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | SO₂Ph, Cl | ~3.4 | Low |
Biological Activity
1-(Benzenesulfonyl)-7-chloro-1H-pyrrolo[3,2-b]pyridine is a synthetic compound belonging to the class of azaindoles, known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-b]pyridine core with a benzenesulfonyl group and a chlorine atom. Its molecular formula is with a molecular weight of 300.73 g/mol. The presence of the sulfonyl group enhances its pharmacological properties by improving solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Protein Kinases : The compound has been investigated for its inhibitory effects on various kinases, which play critical roles in cellular signaling pathways.
- Enzymatic Modulation : It may modulate enzyme activities, influencing metabolic processes and cellular functions.
Anticancer Activity
Research has shown that derivatives of pyrrolo[3,2-b]pyridine exhibit significant anticancer properties. For instance, structure-activity relationship studies have identified compounds that inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
| Compound | IC50 (nM) | Target Kinase |
|---|---|---|
| Compound A | 76 | Haspin |
| Compound B | 120 | CDK1 |
| Compound C | 150 | EGFR |
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.
Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties. In vitro tests have demonstrated effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentrations (MIC) for these strains are currently under investigation to establish therapeutic potential.
Case Studies
Case Study 1: Haspin Inhibition
A recent study evaluated the efficacy of several pyrrolo[3,2-b]pyridine derivatives against haspin kinase. The most potent compound exhibited an IC50 value of 76 nM, indicating strong inhibitory activity. Cellular assays confirmed its ability to reduce cell viability in cancer cell lines significantly.
Case Study 2: Antimicrobial Screening
In another study, derivatives were screened for antimicrobial activity against standard bacterial strains. Results showed that certain derivatives had MIC values lower than traditional antibiotics, suggesting potential for use in treating resistant infections.
Q & A
Q. Advanced Research Focus
- X-ray crystallography : Resolves regiochemical ambiguities (e.g., sulfonyl group position) with mean C–C bond precision of 0.002 Å and R-factor <0.05, as shown in related pyrrolo-tetrazolo-pyrimidine structures .
- 2D NMR (HSQC, HMBC) : Assigns coupling between the benzenesulfonyl group and the pyrrolo-pyridine core, distinguishing isomers like 1- vs. 3-sulfonyl derivatives .
How can contradictory crystallographic data for analogs inform stability studies of this compound?
Data Contradiction Analysis
Conflicting unit cell parameters in similar compounds (e.g., monoclinic vs. orthorhombic systems) suggest:
- Polymorphism : Screen crystallization solvents (e.g., dioxane vs. acetonitrile) to identify stable forms .
- Thermal analysis : Use differential scanning calorimetry (DSC) to correlate crystal packing with thermal stability, as seen in thiochromeno-pyridine derivatives .
What methodologies are effective for assessing biological activity, such as kinase inhibition?
Q. Advanced Application Focus
- Kinase profiling : Test against Raf isoforms (e.g., B-Raf V600E) using competitive ATP-binding assays, leveraging structural similarities to pyrrolo[2,3-b]pyridine inhibitors .
- Cellular assays : Measure IC50 values in cancer cell lines (e.g., MDA-MB-231) with protocols adapted from benzodiazepine-dione studies .
How can computational modeling predict reactivity in functionalization reactions?
Q. Methodological Guidance
- DFT calculations : Optimize transition states for electrophilic substitution at the 3-position of the pyrrolo-pyridine core, using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Docking studies : Simulate interactions with biological targets (e.g., MAP4K5) to prioritize synthetic modifications .
What strategies mitigate solubility challenges during in vitro assays?
Q. Experimental Design
- Co-solvent systems : Combine DMSO (10% v/v) with aqueous buffers, as validated for pyrrolo-pyrimidine analogs .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility, inspired by 7-azaindole derivatives .
How should researchers address discrepancies in HPLC purity reports across batches?
Q. Quality Control Protocol
- Column calibration : Use a C18 column with acetonitrile/water gradients (5–95% over 20 min) to standardize retention times .
- Impurity profiling : Compare MS/MS fragmentation patterns to identify byproducts like des-chloro derivatives .
What are the implications of substituent effects on the compound’s stability under acidic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
